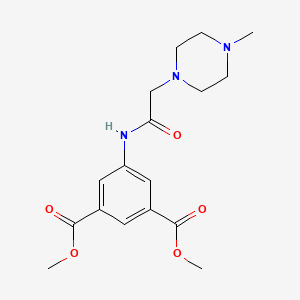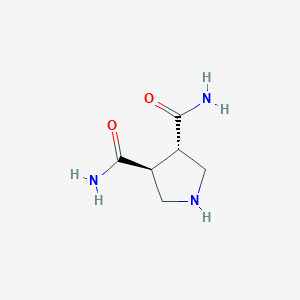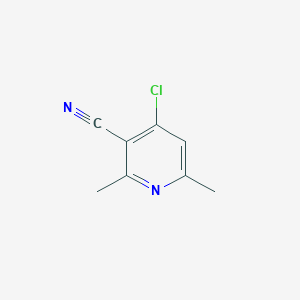
2-(4-Methyl-1,2,4-triazol-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1,2,4-triazol-3-yl)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms, which exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The compound is structurally related to various triazole derivatives that have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep reactions starting from simple aromatic compounds. For instance, a scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids has been developed starting from 1-fluoro-2-nitrobenzene derivatives, involving a sequence of reactions including N2-arylation, hydrogenation, Sandmeyer iodination, and Grignard carboxylation . Although this synthesis does not directly pertain to this compound, it provides insight into the complexity and selectivity required in synthesizing structurally related triazole benzoic acids.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for various isomers. Phototransformations of 2-(1,2,4-triazol-3-yl)benzoic acid have been studied, revealing the existence of stable conformers and the occurrence of photoisomerization leading to proton transfer within the molecule . These findings underscore the intricate molecular behavior of triazole benzoic acids under specific conditions, which could be relevant to the behavior of this compound as well.
Chemical Reactions Analysis
Triazole benzoic acids can undergo a variety of chemical reactions. For example, the synthesis of metal complexes with triazole benzoic acid derivatives has been reported, where the ligand coordinates with metal ions to form complexes with potential biological activity . Additionally, the formation of salts with different amines from triazole benzoic acid derivatives has been described, leading to new compounds with confirmed structures and potential for pharmacological research .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of some azo-benzoic acids revealed that acid-base dissociation and azo-hydrazone tautomerism occur in solution, with the extent of these equilibria being dependent on solvent composition and pH . Similarly, the synthesis of triorganotin triazole benzoates showed that these complexes have good antifungal activities, demonstrating the biological relevance of the triazole benzoic acid framework .
Scientific Research Applications
Structural Analysis and Interaction Studies
2-(4-Methyl-1,2,4-triazol-3-yl)benzoic acid, alongside similar benzoic acids, has been utilized in studies focusing on crystal structures and non-covalent interactions. For instance, Dinesh (2013) synthesized two benzoic acids and analyzed their crystal structures to understand the role of structural motifs and non-covalent interactions in biological activity predictions, particularly as Endothelin B receptor antagonists (Dinesh, 2013).
Supramolecular Chemistry
The compound has also found application in the development of supramolecular structures. Lin Liu and Zhengbo Han (2022) reported the preparation of a three-dimensional supermolecule based on a closely related triazole benzoic acid, highlighting the potential of these compounds in constructing intricate molecular assemblies through hydrogen bonding (Lin Liu & Zhengbo Han, 2022).
Antimicrobial and Antifungal Activity
Compounds derived from this compound have been evaluated for their antimicrobial and antifungal activities. Kaushik et al. (2016) synthesized a series of 1,4-disubstituted 1,2,3-triazoles and found them to possess significant antibacterial, antitubercular, and antifungal activities, suggesting the therapeutic potential of these compounds (Kaushik et al., 2016).
Photoluminescence and Metal Ion Sensing
The triazole-benzoic acid derivatives have been explored for their photoluminescent properties and potential in metal ion sensing. Da-Wei Wang and colleagues (2018) synthesized supramolecular transition metal(II) complexes with triazole-benzoic acid derivatives, demonstrating their ability to assemble into 3D frameworks with notable thermal stability and photoluminescent properties, potentially useful for sensing applications (Da-Wei Wang et al., 2018).
Phototransformations in Low Temperature Matrices
Research on 2-(1,2,4-Triazol-3-yl)benzoic Acid's phototransformations at low temperatures has provided insights into its conformational dynamics and reactivity under ultraviolet irradiation, expanding our understanding of its physical chemistry and potential for photochemical applications (Pagacz-Kostrzewa et al., 2019).
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It’s known that triazole compounds often act by binding to their targets, thereby modulating their activity . This interaction can lead to changes in the biochemical processes controlled by these targets.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it’s likely that multiple pathways could be affected .
Result of Action
Some triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methyl-1,2,4-Triazol-3-yl)Benzoic Acid . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Biochemical Analysis
Cellular Effects
Some 1,2,4-triazoles have been shown to possess powerful biological properties, including antibacterial, antimicrobial, antifungal, anticancer, antimycotic activity, antinociceptive, antioxidant, anticonvulsant, antiviral, anti-inflammatory, and analgesic properties .
Molecular Mechanism
Some 1,2,4-triazoles have been found to act by competitive inhibition of the lanosterol 14α-demethylase (CYP51A1), a key enzyme in sterol biosynthesis of fungi .
Dosage Effects in Animal Models
The effects of varying dosages of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid in animal models have not been extensively studied .
properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIERKWMDWLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)
![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)


![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

